methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate
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Overview
Description
methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with the molecular formula C11H13NO4S This compound is characterized by the presence of a thiophene ring, a tetrahydrofuran moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the thiophene ring.
Formation of the Carboxylate Ester Group: The carboxylate ester group is typically introduced through esterification reactions, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate can be compared with other similar compounds such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound lacks the tetrahydrofuran moiety, making it less complex and potentially less versatile in its applications.
Methyl 3-hydroxythiophene-2-carboxylate: This compound has a hydroxyl group instead of the tetrahydrofuran moiety, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the thiophene ring, tetrahydrofuran moiety, and carboxylate ester group, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 3-(oxolane-2-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-15-11(14)9-7(4-6-17-9)12-10(13)8-3-2-5-16-8/h4,6,8H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
DSIBIWVITKHOGQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCO2 |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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